molecular formula C10H9BrN2 B2569526 4-Bromo-2-(o-tolyl)-1H-imidazole CAS No. 1049117-87-4

4-Bromo-2-(o-tolyl)-1H-imidazole

Cat. No.: B2569526
CAS No.: 1049117-87-4
M. Wt: 237.1
InChI Key: QHJQKTZJMHSKGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-(o-tolyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of a bromine atom at the 4th position and an o-tolyl group at the 2nd position of the imidazole ring. Imidazoles are known for their wide range of applications in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(o-tolyl)-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of o-tolylamine with glyoxal in the presence of ammonium acetate, followed by bromination using N-bromosuccinimide (NBS) to introduce the bromine atom at the 4th position .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the bromination step and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(o-tolyl)-1H-imidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

    Substituted Imidazoles: Formed through substitution reactions.

    Biaryl Compounds: Formed through coupling reactions.

    Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions.

Scientific Research Applications

4-Bromo-2-(o-tolyl)-1H-imidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(o-tolyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the o-tolyl group can influence the compound’s binding affinity and selectivity. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(o-tolyl)-1H-imidazole is unique due to the presence of both the bromine atom and the o-tolyl group, which confer specific chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various applications in medicinal chemistry, biological studies, and material science.

Properties

IUPAC Name

5-bromo-2-(2-methylphenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-7-4-2-3-5-8(7)10-12-6-9(11)13-10/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJQKTZJMHSKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC=C(N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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